molecular formula C14H15N B082236 N-(Diphenylmethyl)methylamine CAS No. 14683-47-7

N-(Diphenylmethyl)methylamine

Cat. No. B082236
CAS RN: 14683-47-7
M. Wt: 197.27 g/mol
InChI Key: SHDMMLFAFLZUEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(Diphenylmethyl)methylamine and its derivatives involves multiple steps, including the treatment of triorganoelement halides with 1,1-diphenyl-2-azaallyllithium. This process results in compounds that exhibit interesting spectroscopic properties, such as IR, UV, and NMR data, indicating conjugative interaction between elements and the N=C group (Popowski, Hahn, & Kelling, 1976).

Molecular Structure Analysis

The molecular structure of N-(Diphenylmethyl)methylamine and related compounds has been elucidated through X-ray crystallography, revealing significant torsion angles and bond distances that reflect their unique molecular configurations (Cotton, Kühn, & Yokochi, 1996).

Chemical Reactions and Properties

N-(Diphenylmethyl)methylamine participates in various chemical reactions, forming complex molecules with significant biological and catalytic applications. For instance, its reactions with transition metal complexes have been explored for their potential use in cross-coupling reactions (Aydemir, Baysal, Durap, Gümgüm, Özkar, & Yıldırım, 2009).

Scientific Research Applications

  • Anticancer Properties : N-(Diphenylmethyl)methylamine derivatives have been studied for their anticancer properties. A study found that a polypyridyl compound, acting as a bridging ligand and coordinating to two Pt(II) ions, exhibited significant anticancer properties upon investigation (Lo et al., 2015).

  • Synthesis of Organometallic Compounds : N-(Diphenylmethylene)triorganoelement-methylamines have been prepared for various applications in organometallic chemistry. These compounds were synthesized and their IR, UV, and NMR data were discussed, indicating their potential in various chemical syntheses (Popowski, Hahn, & Kelling, 1976).

  • Pharmacological Studies : In pharmacological research, derivatives of N-(Diphenylmethyl)methylamine, such as ephenidine, were investigated for their potential as NMDA receptor antagonists, revealing their potential use in understanding dissociative, cognitive, and hallucinogenic effects in humans (Kang et al., 2017).

  • Metabolic Studies : The metabolic formation of dimethylamine and methylamine from drugs containing N-(Diphenylmethyl)methylamine was studied, highlighting the importance of these compounds in understanding drug metabolism and pharmacokinetics (Yamada et al., 1993).

  • Chemical Complex Formation : Studies on methylamine clusters revealed significant nonadditivity in their interaction energies, which is crucial in understanding the chemical behavior of these compounds in various reactions (Cabaleiro-Lago & Ríos, 2000).

  • Catalytic Reductive Amination : Reductive N-methylation reactions using N-(Diphenylmethyl)methylamine derivatives are critical in synthesizing N-methylamines, with significant applications in chemical, pharmaceutical, and material industries (Goyal et al., 2021).

  • Synthesis of Ligands and Complexes : N-(Diphenylmethyl)methylamine derivatives are used in synthesizing novel ligands and complexes, such as unsymmetric ferrocene diphosphine ligands, which are significant in organometallic chemistry (Bárta, Císařová, & Štěpnička, 2018).

  • Chemotherapy Research : The antitumor effects of nitrogen mustards, such as mechlorethamine, which contain N-(Diphenylmethyl)methylamine structure, have been investigated for their DNA-protein cross-linking properties, providing insights into their mechanisms of action in chemotherapy (Michaelson-Richie et al., 2011).

Safety And Hazards

“N-(Diphenylmethyl)methylamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

“N-(Diphenylmethyl)methylamine” is commonly used as a reagent for organic compound synthesis and is also used in the study of enzyme kinetics, protein-ligand interactions, and enzyme inhibition . Future research directions could involve exploring its potential uses in other areas of chemistry and biology.

properties

IUPAC Name

N-methyl-1,1-diphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMMLFAFLZUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328535
Record name N-(Diphenylmethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diphenylmethyl)methylamine

CAS RN

14683-47-7
Record name N-(Diphenylmethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diphenylmethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Bitterlich, K Schröder, MK Tse, M Beller - 2008 - Wiley Online Library
A convenient and practical method for the iron‐catalyzed epoxidation of aromatic and aliphatic olefins is described. The iron catalyst system is generated in situ from iron trichloride …
L Pisani, M Barletta, R Soto-Otero… - Journal of medicinal …, 2013 - ACS Publications
The use of selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B) holds a therapeutic relevance in the treatment of depressive disorders and Parkinson’s disease (PD), …
Number of citations: 69 pubs.acs.org
K Pavić, I Perković, M Cindrić, M Pranjić… - European journal of …, 2014 - Elsevier
Novel primaquine semicarbazides 7a–l and ureas 9a–g with modified benzhydryl, trityl, phenyl or hydroxyalkyl substituents were prepared and evaluated for cytostatic and antioxidative …
Number of citations: 34 www.sciencedirect.com
S Uang - 1991 - Citeseer
The formation of multiple pji-pn bond for the first-row elements, such as carbon, nitrogen and oxygen, is a well known property. 1-4 However, pjc-pjc bonds formed by elements of the …
Number of citations: 3 citeseerx.ist.psu.edu
S Bawazeer - 2012 - stax.strath.ac.uk
Hydrophilic interaction liquid chromatography (HILIC) has grown in popularity during the last ten years. It is somewhere between normal phase and reverse phase liquid …
Number of citations: 0 stax.strath.ac.uk
A Bahlmann, J Falkenhagen, MG Weller, U Panne… - Analyst, 2011 - pubs.rsc.org
High performance liquid chromatography (HPLC) was hyphenated with a previously reported carbamazepine-specific enzyme-linked immunosorbent assay (ELISA) as a screening …
Number of citations: 27 pubs.rsc.org
A Cazenave Gassiot - 2007 - eprints.soton.ac.uk
A library of thirty-two sulfonamides was designed for analysis by supercritical fluid chromatography (SFC) with the aim of highlighting the relationship between properties of the test …
Number of citations: 2 eprints.soton.ac.uk

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